Molecular weight and exact mass of 3-Dechloro-3-bromo trazodone
Molecular weight and exact mass of 3-Dechloro-3-bromo trazodone
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 3-Dechloro-3-bromo trazodone
This guide provides a detailed exploration of two fundamental, yet often confused, chemical properties of the trazodone-related compound, 3-Dechloro-3-bromo trazodone: its molecular weight and exact mass. For researchers in drug development, medicinal chemistry, and analytical sciences, a precise understanding of these values is not merely academic; it is foundational to compound identification, purity assessment, and metabolic profiling.
In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are frequently used, but they represent distinct concepts derived from the isotopic composition of elements.
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Molecular Weight (or Average Mass): This is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The calculation uses the standard atomic weight of each element as found on the periodic table, which accounts for the natural abundance of its isotopes. Molecular weight is a macroscopic property, invaluable for stoichiometric calculations in bulk chemical synthesis.
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Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant, stable isotope for each constituent element. This value represents the mass of a single, specific isotopic variant of the molecule (an "isotopologue"). It is the value of paramount importance in high-resolution mass spectrometry (HRMS), where individual ions are resolved and measured with high precision.
The structural difference between Trazodone and its 3-Dechloro-3-bromo analogue is the substitution of a chlorine atom with a bromine atom on the phenyl ring.
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Trazodone: 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one.[4][5][6]
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3-Dechloro-3-bromo trazodone: 2-[3-[4-(3-bromophenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one.[7]
Core Physicochemical Data
The fundamental identity of 3-Dechloro-3-bromo trazodone is defined by its molecular formula. For the purpose of this guide, we will focus on the free base form of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂BrN₅O | [7][8][9] |
| Molecular Weight | 416.32 g/mol | [7][8] |
| Exact Mass | 415.10077 Da | [7][9] |
Note: The hydrochloride salt of this compound has a molecular formula of C₁₉H₂₂BrN₅O · HCl, a molecular weight of approximately 452.78 g/mol , and a monoisotopic mass of the cation of approximately 451.07745 Da.[1][2]
The Causality of Mass: An Isotopic Perspective
The difference between the molecular weight (416.32) and exact mass (415.10) of 3-Dechloro-3-bromo trazodone is significant and arises primarily from the isotopic distribution of its constituent elements, especially Bromine.
Methodologies for Mass Determination
In-Silico Calculation Protocols
Protocol 1: Calculation of Molecular Weight
This protocol uses the standard atomic weights, which are the weighted averages of the natural isotopic abundances of elements.
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Identify Molecular Formula: For 3-Dechloro-3-bromo trazodone, this is C₁₉H₂₂BrN₅O.
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List Atomic Weights: Obtain the standard atomic weight for each element from the IUPAC periodic table.
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Calculate Sum of Products: Multiply the count of each atom by its atomic weight and sum the results.
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(19 * 12.011) + (22 * 1.008) + (1 * 79.904) + (5 * 14.007) + (1 * 15.999) = 416.32 g/mol
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Protocol 2: Calculation of Exact Mass (Monoisotopic)
This protocol uses the mass of the single most abundant stable isotope for each element.
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Identify Molecular Formula: C₁₉H₂₂BrN₅O.
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List Monoisotopic Masses: Obtain the mass of the most abundant isotope for each element.
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Calculate Sum of Products: Multiply the count of each atom by its monoisotopic mass and sum the results.
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(19 * 12.000000) + (22 * 1.007825) + (1 * 78.918337) + (5 * 14.003074) + (1 * 15.994915) = 415.10077 Da
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Experimental Workflow: High-Resolution Mass Spectrometry (HRMS)
The trustworthiness of a compound's identity in modern drug development relies heavily on experimental verification. HRMS is the authoritative technique for confirming the elemental composition by providing a highly accurate mass measurement.
Experimental Protocol Steps:
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Sample Preparation: A dilute solution of the synthesized 3-Dechloro-3-bromo trazodone is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid to promote protonation).
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Instrument Calibration: The mass spectrometer is calibrated using a known standard with masses that bracket the expected mass of the analyte. This is a self-validating step critical for ensuring mass accuracy.
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via liquid chromatography (LC) or direct infusion.
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Ionization: Soft ionization techniques like Electrospray Ionization (ESI) are used to generate intact molecular ions, most commonly the protonated species, [M+H]⁺.
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Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
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Detection and Data Analysis: The detector records the arrival of ions, and software processes this into a mass spectrum. The peak corresponding to the [M+H]⁺ ion is analyzed. For 3-Dechloro-3-bromo trazodone, the expected exact mass of the protonated molecule [C₁₉H₂₃BrN₅O]⁺ is 416.10859 Da. The measured mass should be within a narrow tolerance (typically < 5 ppm) of this calculated value to confirm the elemental composition.
Conclusion: Practical Implications for the Researcher
A clear understanding and correct application of molecular weight and exact mass are non-negotiable for scientific integrity.
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Use Molecular Weight for preparing solutions of a specific molarity and for calculating theoretical yields in chemical reactions.
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Use Exact Mass for interpreting mass spectrometry data. A match between the experimentally measured mass and the calculated exact mass provides strong evidence for the chemical identity and elemental formula of a synthesized compound, serving as a cornerstone of its characterization. The unique isotopic pattern of bromine (two peaks of nearly equal intensity separated by ~2 Da) further provides an unmistakable signature in the mass spectrum, confirming the presence of a single bromine atom in the molecule.
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